molecular formula C9H15F3O B13524307 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers

Cat. No.: B13524307
M. Wt: 196.21 g/mol
InChI Key: WIYKLZMXVABIFH-UHFFFAOYSA-N
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Description

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers, is an organic compound with the molecular formula C9H15F3O. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanol group. The compound is known for its unique chemical properties due to the trifluoromethyl group, which imparts significant electronegativity and influences its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of cyclohexyl derivatives with varying degrees of saturation.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of trifluoroethyl ketones or carboxylic acids

    Reduction: Formation of cyclohexylmethanol derivatives

    Substitution: Formation of substituted trifluoroethylcyclohexyl derivatives

Scientific Research Applications

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol has diverse applications in scientific research:

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a solvent in specialized chemical processes.

Mechanism of Action

The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl group but different structural framework.

    Trifluoroethylamine: Another compound with a trifluoromethyl group, used in different chemical contexts.

    Trifluoroethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, exhibiting different reactivity.

Uniqueness

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexyl ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields of research and industry.

Biological Activity

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol is a compound that has garnered attention due to its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclohexyl ring substituted with a trifluoroethyl group and a hydroxymethyl group. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can influence the biological activity of compounds significantly.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Studies have shown that similar structures can inhibit the growth of various pathogens, suggesting that [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may possess similar effects, although specific data on this compound is limited .
  • Inhibition of Trypanosoma brucei : In medicinal chemistry investigations targeting Trypanosoma brucei, modifications to existing compounds with trifluoromethyl groups have shown promising results in improving potency and solubility. This suggests that [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol could be explored for similar applications .
  • Cytotoxicity and Anti-inflammatory Properties : Compounds with similar structural motifs have been studied for their cytotoxic effects against cancer cell lines and their anti-inflammatory properties. The presence of the trifluoromethyl group often correlates with increased activity in these assays .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure can influence biological activity:

  • Fluorine Substitutions : The introduction of fluorine atoms into organic molecules typically enhances their biological activity by improving binding affinity to biological targets due to increased electron-withdrawing effects .
  • Hydroxymethyl Group : The presence of hydroxymethyl groups can enhance solubility and bioavailability, crucial for drug development.

Case Studies

  • Trifluoromethylated Isatin Derivatives : A study on trifluoromethylated isatin derivatives showed significant antimicrobial activity against various bacterial strains. The structural analysis indicated that the trifluoromethyl group was key in enhancing interactions with microbial targets .
  • Antiviral Activity : Research on related compounds has demonstrated antiviral properties against influenza viruses, suggesting potential applications for [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol in antiviral drug development .

Data Table: Summary of Biological Activities

Biological ActivityCompound/Study ReferenceObserved Effects
AntimicrobialTrifluoromethylated IsatinInhibition of bacterial growth
Trypanosoma brucei InhibitorMedicinal Chemistry StudyImproved potency and solubility
CytotoxicityRelated CompoundsSignificant effects on cancer cells
Anti-inflammatoryVarious StudiesReduction in inflammatory markers

Properties

Molecular Formula

C9H15F3O

Molecular Weight

196.21 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol

InChI

InChI=1S/C9H15F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h7-8,13H,1-6H2

InChI Key

WIYKLZMXVABIFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CO)CC(F)(F)F

Origin of Product

United States

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